molecular formula C17H18ClN3O3S B14803439 1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea

1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea

Cat. No.: B14803439
M. Wt: 379.9 g/mol
InChI Key: VNYURMIZZSPUHJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a pyrrolidinylsulfonyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl compound to introduce the chlorine atom.

    Introduction of the Pyrrolidinylsulfonyl Group: This step involves the reaction of the chlorophenyl intermediate with a pyrrolidine derivative in the presence of a sulfonylating agent.

    Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-[4-(morpholin-1-ylsulfonyl)phenyl]urea: Similar structure with a morpholine group instead of pyrrolidine.

    1-(4-Chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]urea: Contains a piperidine group instead of pyrrolidine.

Uniqueness

1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts specific chemical and biological properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H18ClN3O3S

Molecular Weight

379.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)urea

InChI

InChI=1S/C17H18ClN3O3S/c18-13-3-5-14(6-4-13)19-17(22)20-15-7-9-16(10-8-15)25(23,24)21-11-1-2-12-21/h3-10H,1-2,11-12H2,(H2,19,20,22)

InChI Key

VNYURMIZZSPUHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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